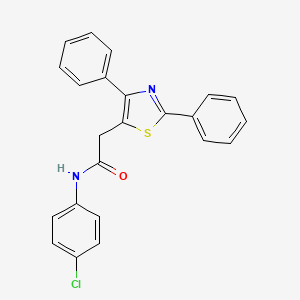

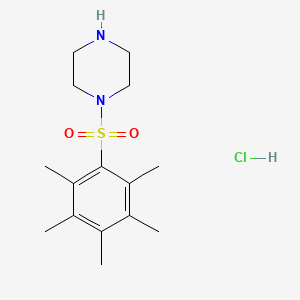

N-(4-氯苯基)-2-(2,4-二苯基-1,3-噻唑-5-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound N-(4-chlorophenyl)-2-(2,4-diphenyl-1,3-thiazol-5-yl)acetamide is a chemically synthesized molecule that appears to be related to various acetamide derivatives with potential biological activity. Although the specific compound is not directly mentioned in the provided papers, similar compounds have been synthesized and characterized, suggesting a common interest in this class of molecules for their biological properties and interactions with biological enzymes .

Synthesis Analysis

The synthesis of related acetamide derivatives typically involves multi-step organic reactions. For instance, a series of 5-substituted-1,3,4-oxadiazole derivatives were synthesized by converting aromatic acids into esters, then to hydrazides, and subsequently to 5-substituted-1,3,4-oxadiazole-2-thiols. The final target compounds were obtained by reacting these thiols with N-(2-methoxy-5-chlorophenyl)-2-bromoacetamide in the presence of N,N-dimethyl formamide (DMF) and sodium hydride (NaH) . This method indicates a general approach that could potentially be applied to the synthesis of N-(4-chlorophenyl)-2-(2,4-diphenyl-1,3-thiazol-5-yl)acetamide, involving the formation of a thiazole ring and subsequent acetylation.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is characterized by the presence of a thiazole ring and an acetamide moiety. In a related compound, the chlorophenyl ring was found to be oriented at an angle of 7.1° with respect to the thiazole ring, indicating a non-planar structure . This suggests that the molecular structure of N-(4-chlorophenyl)-2-(2,4-diphenyl-1,3-thiazol-5-yl)acetamide would also exhibit a non-planar arrangement between its aromatic rings and the thiazole ring, which could influence its biological activity and interaction with enzymes.

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives can be inferred from their interactions with biological enzymes. For example, the synthesized oxadiazole derivatives were screened against enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX), showing activity particularly against AChE . This indicates that the acetamide moiety in these compounds plays a significant role in their ability to interact with and potentially inhibit enzyme function.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives can be explored through spectroscopic techniques and computational methods. Vibrational spectroscopy, including Raman and Fourier transform infrared spectroscopy, has been used to characterize the vibrational signatures of similar compounds . Additionally, density functional theory (DFT) calculations can provide insights into the geometric equilibrium, hydrogen bonding, and vibrational wavenumbers of these molecules . Such analyses are crucial for understanding the stability and electronic properties of the compounds, which are important for their biological activity and pharmacokinetic properties.

科学研究应用

化学结构和性质

N-(4-氯苯基)-2-(2,4-二苯基-1,3-噻唑-5-基)乙酰胺的化学结构已在研究中得到表征,突出了其分子相互作用和晶体学特征。例如,Saravanan等人(2016年)描述了氯苯基环相对于噻唑环的取向,并确定了在晶格中形成链的C—H⋯O分子间相互作用(Saravanan等人,2016年)。这为在材料科学和晶体工程领域的进一步应用提供了基础知识。

抗肿瘤和抗癌活性

对N-(4-氯苯基)-2-(2,4-二苯基-1,3-噻唑-5-基)乙酰胺衍生物的研究显示出潜在的抗肿瘤和抗癌活性。Yurttaş、Tay和Demirayak(2015年)合成了带有不同杂环环的新衍生物,展示了对各种癌细胞系具有显著的抗癌活性(Yurttaş、Tay和Demirayak,2015年)。这突显了该化合物在药物化学领域中对新抗癌药物的开发的相关性。

镇痛和抗炎活性

已经探索了与N-(4-氯苯基)-2-(2,4-二苯基-1,3-噻唑-5-基)乙酰胺相关的二苯胺衍生物的合成,以评估其镇痛和抗炎潜力。Kumar和Mishra(2020年)发现这些衍生物在治疗疼痛和炎症方面表现出有希望的活性,暗示了在这一领域进行药物开发的潜力(Kumar & Mishra, 2020)。

属性

IUPAC Name |

N-(4-chlorophenyl)-2-(2,4-diphenyl-1,3-thiazol-5-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17ClN2OS/c24-18-11-13-19(14-12-18)25-21(27)15-20-22(16-7-3-1-4-8-16)26-23(28-20)17-9-5-2-6-10-17/h1-14H,15H2,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJXIAMUFSODZNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2551233.png)

![3-[(Pentan-2-yl)amino]benzonitrile hydrochloride](/img/structure/B2551234.png)

![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B2551236.png)

![Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylate](/img/structure/B2551237.png)

![(2E)-2-[(2-bromo-4,6-dimethylanilino)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2551238.png)

![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2551241.png)

![1-[(4-Fluorophenyl)methyl]piperidin-4-one;hydrochloride](/img/structure/B2551243.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazine-1-carboxamide](/img/structure/B2551244.png)

![6-(Tert-butylsulfanyl)-5-nitroimidazo[2,1-b][1,3]thiazole](/img/structure/B2551245.png)

![Dimethyl 2-[2-nitro-4-(piperidinosulfonyl)phenyl]-malonate](/img/structure/B2551253.png)